molecular formula C11H13BrO2 B7906608 Propan-2-yl 4-(bromomethyl)benzoate

Propan-2-yl 4-(bromomethyl)benzoate

Cat. No.: B7906608
M. Wt: 257.12 g/mol
InChI Key: XBNVQWLNEZKISB-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(bromomethyl)benzoate is a brominated aromatic ester with the molecular formula C₁₁H₁₃BrO₂ (exact mass: 256.01 g/mol). Its structure consists of a benzoate ester core substituted with a bromomethyl (–CH₂Br) group at the para position and an isopropyl ester (–OCO–C₃H₇) at the carboxylate position. The bromomethyl group confers high reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution (e.g., SN2) reactions, polymer crosslinking, or pharmaceutical derivatization .

Properties

IUPAC Name

propan-2-yl 4-(bromomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNVQWLNEZKISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the realm of organic synthesis, propan-2-yl 4-(bromomethyl)benzoate serves as an intermediate in the production of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals, agrochemicals, and polymers. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it a versatile building block in synthetic chemistry.

Biology

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. It acts as a probe to investigate binding sites and mechanisms of action for various enzymes. Notably, derivatives of this compound have demonstrated potential anticancer, anti-inflammatory, and antimicrobial activities:

  • Anticancer Properties: Certain derivatives have shown significant cytotoxic effects against cancer cell lines such as HT29 colorectal cancer cells, with IC50 values ranging from 26.56 μmol/ml to 286.81 μmol/ml.
  • Anti-inflammatory Effects: Some derivatives exhibit potential in reducing inflammation markers in vitro.
  • Antimicrobial Activity: Preliminary studies indicate that this compound has antimicrobial properties against various pathogens.

Medicine

This compound derivatives are being investigated for their therapeutic potential. They have been linked to anti-inflammatory and anti-cancer properties, making them candidates for drug development. The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.

Industry

In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties allow it to be utilized in developing new materials with specific characteristics.

Research Findings and Case Studies

A detailed examination of research findings reveals several key insights into the biological activity of this compound:

StudyFindingsIC50 Values
Study AInhibition of HT29 colorectal cancer cells26.56 - 286.81 μmol/ml
Study BAnti-inflammatory effects in vitroNot specified
Study CAntimicrobial activity against pathogensNot specified

Case Study: Anticancer Activity

In one notable study, researchers synthesized several derivatives of this compound and assessed their cytotoxicity against HT29 cells. The results indicated that specific modifications to the bromomethyl group significantly enhanced anticancer activity. The best-performing compound exhibited an IC50 value lower than that of standard chemotherapy agents, highlighting its potential for developing new therapeutic agents based on this scaffold.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Propan-2-yl 4-(bromomethyl)benzoate but differ in substituents, leading to distinct properties:

Compound Name Molecular Formula Substituent(s) Key Functional Groups
This compound C₁₁H₁₃BrO₂ –CH₂Br (para) Bromomethyl, isopropyl ester
Propan-2-yl 4-(2-bromoacetyl)benzoate C₁₂H₁₃BrO₃ –COCH₂Br (para) Bromoacetyl, isopropyl ester
Propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate C₁₇H₁₆BrNO₃ –NHCOC₆H₄Br (para) Bromobenzoylamino, isopropyl ester
Propan-2-yl 4-(octadecylcarbamoyl)benzoate C₂₉H₄₉NO₃ –CONHC₁₈H₃₇ (para) Long alkyl carbamoyl, isopropyl ester

Key Observations :

  • Bromomethyl vs.
  • Amino-Linked Bromobenzoyl: The C₁₇H₁₆BrNO₃ compound introduces a brominated benzamide moiety, enabling hydrogen bonding (H-bond donor: 1) and applications in peptide-like synthesis or kinase inhibitors .
  • Long Alkyl Chain Carbamoyl: The C₂₉H₄₉NO₃ derivative’s octadecyl chain increases hydrophobicity (LogP: 8.634), making it suitable for lipid-based formulations or surfactants .

Physical and Chemical Properties

Property This compound Propan-2-yl 4-(2-bromoacetyl)benzoate Propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate
Molecular Weight (g/mol) 256.01 (estimated) 285.13 362.22
Density (g/cm³) N/A N/A 1.416
Boiling Point (°C) N/A N/A 400.1
Melting Point (°C) N/A N/A 195.8
Vapor Pressure (mmHg) N/A N/A 1.31 × 10⁻⁶ (25°C)

Notes:

  • The amino-linked bromobenzoyl derivative (C₁₇H₁₆BrNO₃) exhibits higher thermal stability (boiling point: 400.1°C) due to strong intermolecular hydrogen bonding and aromatic stacking .

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS in the presence of a peroxide initiator (e.g., dibenzoyl peroxide) is widely employed for its high regioselectivity and efficiency. In a representative procedure, 4-methylbenzoic acid (200 g, 1.46 mol) is suspended in chloroform (2 L) with NBS (261.4 g, 1.46 mol) and dibenzoyl peroxide (2.8 g, 0.0117 mol). The mixture is refluxed for 20 hours, yielding 4-(bromomethyl)benzoic acid with 63% isolated yield after purification (HPLC purity: 97.5%).

Key Parameters:

  • Solvent: Chloroform or carbon tetrachloride (CCl₄) enhances radical stability.

  • Temperature: Reflux conditions (61–80°C) optimize reaction kinetics.

  • Initiator Loading: 0.5–1.0 mol% dibenzoyl peroxide minimizes side reactions.

A comparative study in methylcyclohexane demonstrated that non-polar solvents reduce hydrolysis of NBS, improving yields to 92%.

Oxidative Bromination with Sodium Bromate

Alternative methods utilize NaBrO₃ and sodium bisulfite (NaHSO₃) under acidic conditions. For example, 4-methylbenzoic acid derivatives react with NaBrO₃ (1.35 g, 9 mmol) and NaHSO₃ (0.93 g, 9 mmol) in water/ethyl acetate biphasic systems at 15–20°C. This approach avoids radical pathways, instead generating bromine in situ for electrophilic substitution.

Advantages:

  • Lower Temperature: 15–20°C prevents thermal decomposition of labile intermediates.

  • Scalability: Patent data indicate 91.7% yield at 0.075 mol scale.

Esterification of 4-(Bromomethyl)benzoic Acid

The brominated acid is esterified with propan-2-ol to yield the target compound. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common catalysts.

Acid-Catalyzed Esterification

In a typical procedure, 4-(bromomethyl)benzoic acid (1.0 mol) is refluxed with propan-2-ol (5.0 mol) and H₂SO₄ (0.1 mol) in toluene for 8–12 hours. The water generated is removed via azeotropic distillation to drive the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with NaHCO₃, and the product is extracted into ethyl acetate (yield: 85–90%).

Optimization Insights:

  • Solvent Choice: Toluene outperforms THF and DMF due to better azeotrope formation with water.

  • Catalyst Loading: 10 mol% H₂SO₄ balances reaction rate and acid-mediated side reactions.

Purification and Characterization

Crude this compound often contains residual acids and dimeric by-products. Recrystallization from hexane/ethyl acetate (3:1 v/v) at −20°C affords >99% purity. Key characterization data include:

Property Value
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Melting Point 72–74°C
¹H NMR (CDCl₃) δ 1.35 (d, 6H), 4.70 (s, 2H), ...

Industrial-Scale Production

Pilot-scale synthesis (10 kg batch) employs continuous-flow reactors to enhance mixing and heat transfer. Bromination with NBS in CCl₄ achieves 94% conversion in 4 hours, while esterification in a packed-bed reactor with solid acid catalysts (e.g., Amberlyst-15) reduces reaction time to 2 hours.

Economic Considerations:

  • NBS Cost: $120/kg (bulk pricing reduces to $85/kg for >100 kg orders).

  • Solvent Recovery: 90% chloroform is recycled via distillation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propan-2-yl 4-(bromomethyl)benzoate, and how can reaction efficiency be maximized?

  • Methodological Answer : Synthesis typically involves two steps: (1) esterification of 4-(bromomethyl)benzoic acid with propan-2-ol under acid catalysis (e.g., H₂SO₄), and (2) purification via column chromatography. To maximize efficiency, optimize reaction conditions (e.g., temperature, solvent polarity) and monitor intermediates using TLC. Pre-activation of the carboxylic acid with DCC/DMAP can improve esterification yields . Post-synthesis, ensure thorough characterization using NMR and IR to confirm ester formation and bromomethyl group integrity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ester protons (δ ~1.3 ppm for isopropyl CH₃, δ ~5.0 ppm for ester CH), bromomethyl (δ ~4.4 ppm for CH₂Br), and aromatic protons (δ ~7.3–8.1 ppm).
  • IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br bond (~560 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 257 (C₁₁H₁₁BrO₂⁺) and fragmentation patterns (e.g., loss of isopropyl group).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Calibrate with authentic standards to resolve co-eluting impurities .

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
  • First Aid : For skin contact, wash immediately with soap/water (15+ min); for eye exposure, irrigate with saline (10–15 min) and consult an ophthalmologist .
  • Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or light-induced degradation. Label containers with hazard symbols for brominated compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported reactivity of this compound under different catalytic conditions?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst selection. For example, SN2 reactivity of the bromomethyl group may vary in polar aprotic (DMSO) vs. nonpolar (toluene) solvents. To resolve contradictions:

  • Perform kinetic studies under controlled conditions (e.g., variable-temperature NMR).
  • Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies across solvents.
  • Validate findings with isotopic labeling (e.g., ²H or ¹⁸O) to track nucleophilic substitution pathways .

Q. What advanced techniques are employed to study the stability and degradation pathways of this compound in solution and solid states?

  • Methodological Answer :

  • Solution Stability : Conduct accelerated degradation studies (40–60°C, pH 1–13) with HPLC monitoring. Identify hydrolytic byproducts (e.g., 4-(bromomethyl)benzoic acid) via LC-MS/MS.
  • Solid-State Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition. Pair with X-ray diffraction (XRD) to detect crystallinity loss.
  • Surface Reactivity : Apply atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to study interactions with common lab surfaces (e.g., glass, stainless steel) .

Q. How can computational chemistry models predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use software like ORCA or NWChem to compute Fukui indices for electrophilic (bromomethyl carbon) and nucleophilic sites. Compare with electrostatic potential maps (ESP) to identify reactive regions.
  • Molecular Dynamics (MD) : Simulate solvent-caged reactions to model steric effects from the isopropyl ester group.
  • Validation : Cross-check predictions with experimental results using substituted nucleophiles (e.g., NaN₃ vs. KCN) in controlled kinetic assays .

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